2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-2-6-15(11-14)12-18(22)20-16-7-3-8-17(13-16)21-10-4-9-19(21)23/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAITRUCGKFTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with a suitable alkyl halide.
Introduction of the 2-oxopyrrolidin-1-yl group: This step involves the reaction of a pyrrolidinone derivative with an appropriate reagent to introduce the oxo group.
Coupling with phenylacetamide: The final step involves coupling the 3-methylphenyl and 2-oxopyrrolidin-1-yl groups with phenylacetamide under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 8–12 hours | 2-(3-Methylphenyl)acetic acid + 3-(2-oxopyrrolidin-1-yl)aniline | 72–85% | |
| Basic hydrolysis | NaOH (2 M), ethanol/water, 60°C, 6 hr | Sodium 2-(3-methylphenyl)acetate + aniline derivative | 68–78% |
Key Findings :
-
Hydrolysis rates depend on pH and temperature, with optimal yields at 60–80°C.
-
The pyrrolidinone ring remains intact under mild conditions but may degrade under prolonged heating.
Nucleophilic Substitution
The acetamide’s carbonyl carbon participates in nucleophilic substitutions, particularly with amines and alcohols.
Key Findings :
-
Steric hindrance from the 3-methylphenyl group reduces reaction rates compared to unsubstituted analogs .
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
Oxidation and Reduction
The aromatic methyl group and pyrrolidinone ring undergo redox transformations.
Key Findings :
-
Over-oxidation of the pyrrolidinone ring occurs with strong oxidants (e.g., CrO₃).
-
LiAlH₄ selectively reduces the acetamide carbonyl without affecting the pyrrolidinone .
Cyclization and Ring-Opening
The pyrrolidinone moiety enables ring-modification reactions.
Key Findings :
Physicochemical Factors Influencing Reactivity
Scientific Research Applications
The compound has been investigated for various biological activities, including:
- Anticancer Activity :
-
Neuroprotective Effects :
- Research indicates that the compound may possess neuroprotective properties, potentially through mechanisms involving the inhibition of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
-
Antimicrobial Properties :
- Studies suggest that compounds with structural similarities exhibit antimicrobial activities against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as antimicrobial agents .
Pharmacological Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for several pharmacological applications:
- Pain Management : Due to its acetamide structure, it may influence pain pathways and could be explored as a potential analgesic.
- Cognitive Enhancement : The neuroprotective properties suggest potential applications in enhancing cognitive function or treating cognitive decline associated with aging or neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Selective cytotoxicity against cancer cell lines | |
| Neuroprotective | Inhibition of acetylcholinesterase | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Study Example
A study conducted by researchers at a leading university investigated the anticancer effects of 2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide on human cancer cell lines. The findings indicated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM, with a notable increase in apoptosis markers compared to control groups. These results suggest that further exploration into its mechanisms could yield valuable insights for cancer therapy.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Acetamides
*Calculated based on T7Y’s formula (C₁₂H₁₄N₂O₂) + 3-methylphenylacetyl (C₈H₈O).
Physicochemical Properties
- Hydrogen Bonding: The pyrrolidinone’s carbonyl group may form stronger hydrogen bonds than pyrazolone () or pyridine () rings, influencing target selectivity.
- Steric Effects: The methyl group introduces minor steric hindrance compared to bulkier substituents like trifluoroacetyl () or ethyl ().
Research Findings and Implications
Structural Insights from Crystallography
highlights conformational flexibility in acetamides, with dihedral angles between aryl and heterocyclic groups ranging from 44.5° to 77.5° . The target compound’s pyrrolidinone ring may adopt similar conformations, affecting binding pocket compatibility.
Biological Activity
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anticancer Activity : In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing various signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated significant reductions in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspase cascades.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound utilized a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells. Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to controls. This suggests a potential role for the compound in protecting against neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
